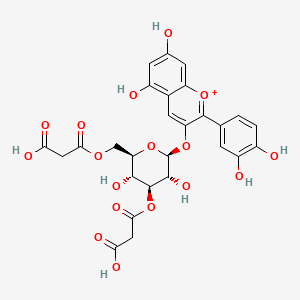
Cyanidin 3-(3'',6''-dimalonylglucoside)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanidin 3-(3'', 6''-dimalonylglucoside), also known as 3, 3', 4', 5, 7-pentahydroxyflavylium(1+) or 3-O-(3, 6-di-O-malonyl-b-D-glucopyranoside), belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Cyanidin 3-(3'', 6''-dimalonylglucoside) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cyanidin 3-(3'', 6''-dimalonylglucoside) is primarily located in the cytoplasm. Outside of the human body, cyanidin 3-(3'', 6''-dimalonylglucoside) can be found in corn. This makes cyanidin 3-(3'', 6''-dimalonylglucoside) a potential biomarker for the consumption of this food product.
Cyanidin 3-O-3'',6''-O-dimalonylglucoside is an anthocyanidin glycoside.
Aplicaciones Científicas De Investigación
Biosynthesis and Pigment Formation
Cyanidin 3-O-(3'',6''-dimalonylglucoside) plays a significant role in the pigmentation of flowers and plants. For example, it is a dominant anthocyanin in chrysanthemum flowers, contributing to their coloration. Researchers have isolated cDNAs coding for enzymes involved in its biosynthesis, demonstrating the pathway of pigment formation in these plants (Suzuki et al., 2004). Similarly, it has been identified as a key flower pigment in other species, such as Dendranthema grandiflorum, again underlining its role in the natural coloration of plants (Nakayama et al., 1997).
Anthocyanin Profiles in Various Plants
Cyanidin 3-(3'',6''-dimalonylglucoside) has been identified across a range of plant species, indicating its widespread occurrence in the plant kingdom. In maize (Zea mays) and reed canarygrass (Phalaris arundinacea), it is one of the key anthocyanins found, suggesting a commonality in anthocyanin profiles among diverse plant species (Fossen et al., 2001). This compound is also present in other grass species, further emphasizing its significance in the plant anthocyanin spectrum (Fossen et al., 2002).
Interaction with Biological Systems
The interaction of cyanidin derivatives, including cyanidin 3-(3'',6''-dimalonylglucoside), with biological systems is an area of interest. For instance, studies have explored how these compounds interact with lipid membranes, which is crucial for understanding their bioavailability and potential biological effects (Rakić et al., 2017).
Potential Health Benefits
Some studies have delved into the health benefits of cyanidin derivatives. For instance, cyanidin-3-galactoside, which shares structural similarities with cyanidin 3-(3'',6''-dimalonylglucoside), has been investigated for its antioxidant properties and potential therapeutic applications, such as in the treatment of diabetes (Adisakwattana et al., 2009), (Liang et al., 2021).
Propiedades
Número CAS |
171828-60-7 |
|---|---|
Nombre del producto |
Cyanidin 3-(3'',6''-dimalonylglucoside) |
Fórmula molecular |
C27H25O17+ |
Peso molecular |
621.5 g/mol |
Nombre IUPAC |
3-[[(2R,3R,4S,5R,6S)-4-(2-carboxyacetyl)oxy-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C27H24O17/c28-11-4-14(30)12-6-17(25(41-16(12)5-11)10-1-2-13(29)15(31)3-10)42-27-24(39)26(44-22(37)8-20(34)35)23(38)18(43-27)9-40-21(36)7-19(32)33/h1-6,18,23-24,26-27,38-39H,7-9H2,(H5-,28,29,30,31,32,33,34,35)/p+1/t18-,23-,24-,26+,27-/m1/s1 |
Clave InChI |
CXGHPQSURHQOBH-MQWSOPDOSA-O |
SMILES isomérico |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



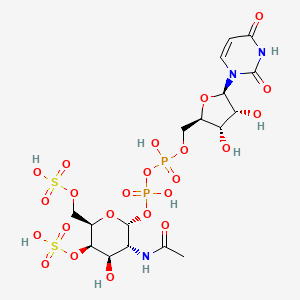
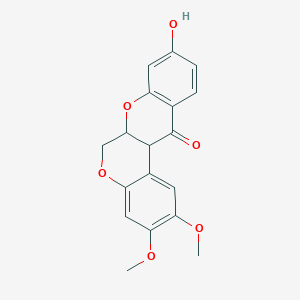
![(3S,10S,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260159.png)
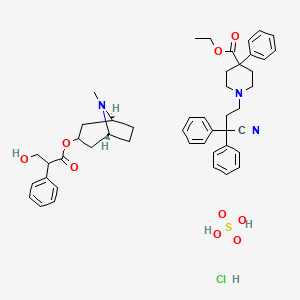
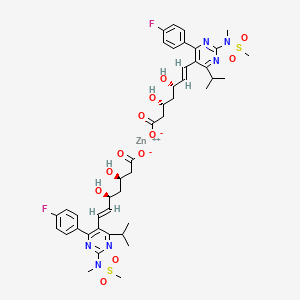
![(5R,6S)-7,9-dibromo-N-[2-[3,5-dibromo-4-[3-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-2-oxopropoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1260166.png)
![3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260168.png)
![(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1260169.png)
![(1R,5S,7S,9S,11R,13R)-7-Methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadec-13-yl (2Z)-5-(2-{(1Z)-3-[(methoxycarbonyl)amino]prop-1-enyl}-1,3-oxazol-4-yl)pent-2-enoate](/img/structure/B1260171.png)
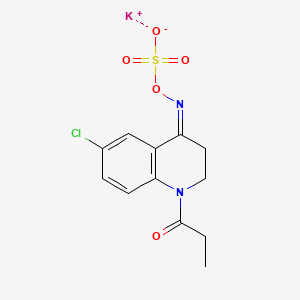
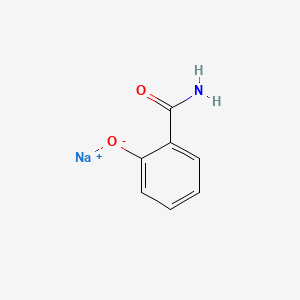
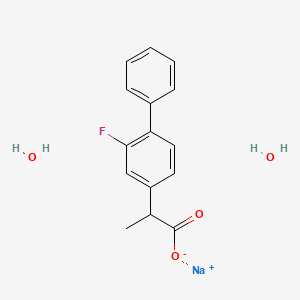
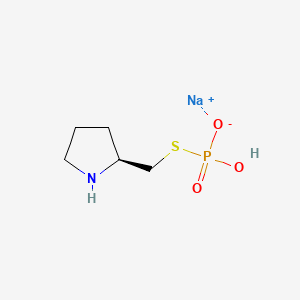
![3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate](/img/structure/B1260179.png)